molecular formula Al5Pt B14251241 CID 78062829

CID 78062829

Cat. No.: B14251241
M. Wt: 329.99 g/mol
InChI Key: ONVNTSWZZAROGF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

Al5Pt

Molecular Weight

329.99 g/mol

InChI

InChI=1S/5Al.Pt

InChI Key

ONVNTSWZZAROGF-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062829 involves specific reaction conditions and reagents. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. The methods involve:

    Large-Scale Reactors: Reactions are conducted in large reactors with precise control over reaction parameters.

    Automation: Automated systems are used to monitor and control the production process, ensuring consistency and quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78062829 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 78062829 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78062829 exerts its effects involves specific molecular targets and pathways. The compound interacts with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the context and application.

Comparison with Similar Compounds

Key Inferred Characteristics :

  • Structural Features : If analogous to oscillatoxin derivatives (), CID 78062829 may possess macrocyclic or polyketide-like structures with methyl or hydroxyl substituents influencing bioactivity.
  • Analytical Data : highlights the use of GC-MS and vacuum distillation for characterizing similar compounds, suggesting this compound’s isolation and quantification methods may involve chromatographic techniques .
  • Biological Relevance : Toxin-like properties or enzyme inhibition activities are plausible, as seen in oscillatoxins and CYP inhibitors (e.g., CAS 899809-61-1) .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares this compound with structurally or functionally related compounds from the evidence:

Compound CID/PubChem ID Molecular Formula Key Features Bioactivity Analytical Methods
This compound 78062829 Insufficient data Potential macrocyclic/polyketide structure; substituents unknown Hypothesized toxin or enzyme inhibitor GC-MS, vacuum distillation
Oscillatoxin D 101283546 Not provided Macrocyclic toxin with methyl groups Cytotoxic, marine algal origin NMR, MS
30-Methyl-oscillatoxin D 185389 Not provided Methylated derivative of oscillatoxin D Enhanced membrane permeability Spectral analysis
Hexachlorocyclohexane 72863 C₆H₆Cl₆ Chlorinated hydrocarbon; multiple isomers Pesticide, neurotoxic GC-ECD, HPLC
CAS 899809-61-1 57892468 C₁₇H₁₅NO₂ High GI absorption, CYP1A2 inhibition Pharmacological agent LC-MS, solubility assays

Key Differences and Implications

Structural Complexity : Unlike hexachlorocyclohexane’s simple chlorinated ring, this compound (if oscillatoxin-like) likely has a larger macrocyclic scaffold, impacting solubility and target specificity .

Bioactivity : Oscillatoxins exhibit cytotoxicity via membrane disruption, whereas this compound’s hypothetical enzyme inhibition (e.g., CYP1A2) would require distinct binding modes .

Synthetic Accessibility : Chlorinated hydrocarbons (e.g., hexachlorocyclohexane) are synthetically straightforward, while oscillatoxin derivatives demand multi-step biosynthesis or complex catalysis .

Methodological Considerations

  • Quantification : this compound’s quantification via vacuum distillation fractions () contrasts with oscillatoxins’ reliance on NMR or high-resolution MS .
  • Data Limitations : Direct comparisons are hindered by incomplete PubChem entries for this compound. Cross-referencing with analogs (e.g., CAS 899809-61-1) suggests the need for expanded spectral libraries and bioassay data .

Research Findings and Data Gaps

  • provides foundational GC-MS and distillation data but lacks explicit structural elucidation for this compound .
  • ’s oscillatoxin framework offers a template for hypothesizing this compound’s bioactivity, though functional studies are absent .

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